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Compound of Interest

Compound Name: (R)-4-Fluorophenylglycine

Cat. No.: B152275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has emerged as a valuable

building block in medicinal chemistry and drug discovery. Its unique structural and

physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring,

make it an attractive component for the design of novel therapeutics. This technical guide

provides a comprehensive overview of the synthesis, properties, and potential research

applications of (R)-4-Fluorophenylglycine, with a focus on its utility in the development of

enzyme inhibitors and peptide-based therapeutics.

Core Properties of (R)-4-Fluorophenylglycine
(R)-4-Fluorophenylglycine is a chiral compound with the (R)-configuration at the α-carbon.

The fluorine atom at the para-position of the phenyl ring significantly influences its electronic

properties, lipophilicity, and metabolic stability, making it a valuable surrogate for natural amino

acids in drug design.
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Property Value Source(s)

Molecular Formula C₈H₈FNO₂ [1]

Molecular Weight 169.16 g/mol [1]

Appearance
White to almost white powder

or crystal
[1]

Melting Point ≥300 °C [1]

Optical Rotation ([α]²⁰/D) -138 ± 2° (c = 1% in 1 M HCl) [1]

Solubility Soluble in 1M HCl [1]

Synthesis of (R)-4-Fluorophenylglycine
The enantiomerically pure form of 4-Fluorophenylglycine is crucial for its application in

pharmaceuticals. The primary methods for obtaining (R)-4-Fluorophenylglycine are through

the resolution of a racemic mixture or by asymmetric synthesis.

Experimental Protocol 1: Enzymatic Resolution of DL-4-
Fluorophenylglycine (Adapted from similar resolutions)
This protocol describes a plausible method for the enzymatic resolution of a racemic mixture of

4-Fluorophenylglycine using a lipase. Lipases are commonly used for the kinetic resolution of

amino acids and their derivatives[2][3].

Materials:

DL-4-Fluorophenylglycine

An appropriate acyl donor (e.g., ethyl acetate, vinyl acetate)

Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

Organic solvent (e.g., hexane, toluene)

Buffer solution (e.g., phosphate buffer, pH 7)
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Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup

Procedure:

N-Acetylation (optional but common): The amino group of DL-4-Fluorophenylglycine can be

first protected, for example, by acetylation, to yield N-acetyl-DL-4-Fluorophenylglycine. This

can improve the efficiency of the enzymatic resolution.

Enzymatic Hydrolysis: Suspend N-acetyl-DL-4-Fluorophenylglycine in a buffered aqueous

solution or a biphasic system.

Add the immobilized lipase (e.g., CAL-B).

The reaction is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the

progress of the reaction by HPLC. The enzyme will selectively hydrolyze one of the

enantiomers (e.g., the (S)-enantiomer).

Once approximately 50% conversion is reached, the enzyme is filtered off.

Separation: The reaction mixture will contain N-acetyl-(R)-4-Fluorophenylglycine and (S)-4-

Fluorophenylglycine. The separation can be achieved by extraction based on the difference

in solubility of the acidic and amino acid components at different pH values.

Hydrolysis: The isolated N-acetyl-(R)-4-Fluorophenylglycine is then hydrolyzed under

acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl group, yielding (R)-4-
Fluorophenylglycine.

Purification: The final product is purified by recrystallization.

Expected Yield: Yields for enzymatic resolutions are typically in the range of 40-45% for the

desired enantiomer, with high enantiomeric excess (>98%).

Experimental Protocol 2: Asymmetric Strecker
Synthesis (General approach)
The Strecker synthesis is a classic method for preparing amino acids. Asymmetric variations of

this reaction allow for the direct synthesis of enantiomerically enriched amino acids[4][5][6].
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Materials:

4-Fluorobenzaldehyde

A chiral amine auxiliary (e.g., (R)-phenylglycinol or another chiral amine)

A cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide)

Solvent (e.g., methanol, ethanol)

Acid for hydrolysis (e.g., HCl)

Procedure:

Imine Formation: 4-Fluorobenzaldehyde is reacted with the chiral amine auxiliary in a

suitable solvent to form a chiral imine.

Cyanide Addition: The cyanide source is added to the reaction mixture. The cyanide ion adds

to the imine, guided by the chiral auxiliary, to form a diastereomeric mixture of α-

aminonitriles, with one diastereomer being favored.

Diastereomer Separation: The diastereomers can often be separated by crystallization or

chromatography.

Hydrolysis: The purified α-aminonitrile diastereomer is then hydrolyzed under acidic

conditions (e.g., heating with concentrated HCl). This step converts the nitrile group to a

carboxylic acid and cleaves the chiral auxiliary.

Purification: The resulting (R)-4-Fluorophenylglycine is isolated and purified, typically by

recrystallization.

Expected Yield: Diastereoselective Strecker reactions can provide the desired diastereomer in

yields ranging from 70-90% with high diastereomeric excess[4]. The subsequent hydrolysis and

purification steps will affect the overall yield.
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Asymmetric Strecker Synthesis

4-Fluorobenzaldehyde Chiral Imine

Chiral Amine
Auxiliary

Diastereomeric
α-Aminonitriles

Cyanide Source
(e.g., KCN)

Separation Acid Hydrolysis (R)-4-Fluorophenylglycine

GLP-1 and GIP
(Incretin Hormones)

DPP-4 Enzyme

Degradation

Pancreas

Stimulation

Inactive Metabolites

DPP-4 Inhibitor
(containing (R)-4-F-Phg)

Inhibition

Increased Insulin
Secretion

Improved Glycemic
Control
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Start with Resin

1. Swell Resin in DMF

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Couple Fmoc-(R)-4-F-Phg-OH
(Coupling Reagents, DIPEA)

4. Wash with DMF

Repeat for next
amino acid

Yes

Final Fmoc Deprotection

No

Cleavage from Resin
& Side-chain Deprotection

Purification (HPLC)

Pure Peptide
 

GLP-1 Receptor Agonist
(containing (R)-4-F-Phg)

GLP-1 Receptor

Binds and Activates

Adenylyl Cyclase

Activates

cAMP

Produces

Protein Kinase A

Activates

Insulin Granule
Exocytosis

Promotes

Increased Glucose
Uptake
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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